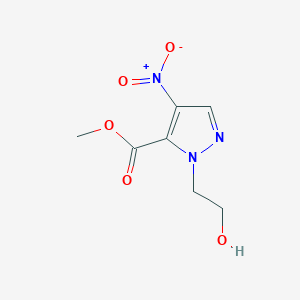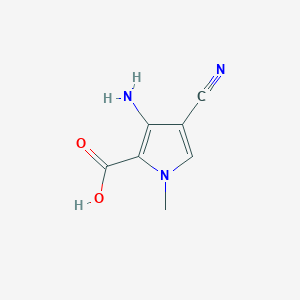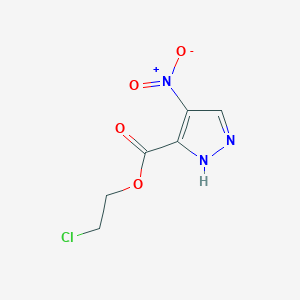
1H-Pyrazole-5-carboxylic acid, 1-(2-hydroxyethyl)-4-nitro-, methyl ester
Descripción general
Descripción
1H-Pyrazole-5-carboxylic acid, 1-(2-hydroxyethyl)-4-nitro-, methyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic aromatic organic compounds, containing two nitrogen atoms at positions 1 and 2 of the ring. This specific compound is characterized by the presence of a nitro group (-NO2) at the 4-position and a hydroxyethyl group (-CH2CH2OH) at the 1-position, with a methyl ester (-COOCH3) at the carboxylic acid end.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazole-5-carboxylic acid as the starting material.
Nitration Reaction: The nitration of 1H-pyrazole-5-carboxylic acid is achieved by treating it with nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the 4-position.
Hydroxyethylation: The hydroxyethyl group is introduced by reacting the nitro-substituted pyrazole with ethylene oxide (oxirane) in the presence of a base such as sodium hydroxide (NaOH).
Esterification: Finally, the carboxylic acid group is converted to its methyl ester form by reacting with methanol (CH3OH) in the presence of a catalytic amount of sulfuric acid or other acid catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors and equipment designed for handling hazardous chemicals like nitric and sulfuric acids. The process would also involve purification steps to isolate the final product and remove any by-products or unreacted starting materials.
Types of Reactions:
Oxidation: The nitro group can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen (H2) in the presence of a catalyst or tin (Sn) and hydrochloric acid (HCl).
Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters, as seen in the final step of the synthesis.
Common Reagents and Conditions:
Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Ethylene oxide (oxirane) and sodium hydroxide (NaOH) for hydroxyethylation.
Methanol (CH3OH) and sulfuric acid (H2SO4) for esterification.
Hydrogen (H2) and a catalyst or tin (Sn) and hydrochloric acid (HCl) for reduction.
Major Products Formed:
Nitroso derivatives from oxidation.
Amines from reduction.
Substituted pyrazoles from substitution reactions.
Methyl ester from esterification.
Aplicaciones Científicas De Investigación
1H-Pyrazole-5-carboxylic acid, 1-(2-hydroxyethyl)-4-nitro-, methyl ester has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The exact molecular pathways involved would vary based on the biological system and the specific target.
Comparación Con Compuestos Similares
1H-Pyrazole-5-carboxylic acid
1H-Pyrazole-5-carboxylic acid, 4-nitro-
1H-Pyrazole-5-carboxylic acid, methyl ester
Uniqueness: This compound is unique due to the presence of both the nitro group and the hydroxyethyl group, which can influence its reactivity and biological activity compared to similar pyrazole derivatives.
Propiedades
IUPAC Name |
methyl 2-(2-hydroxyethyl)-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5/c1-15-7(12)6-5(10(13)14)4-8-9(6)2-3-11/h4,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFFKFFUWFHPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738251 | |
| Record name | Methyl 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-71-0 | |
| Record name | Methyl 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305497.png)



![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B3305528.png)
![2-methoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B3305529.png)


![7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3305559.png)
![7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3305561.png)



![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B3305590.png)
